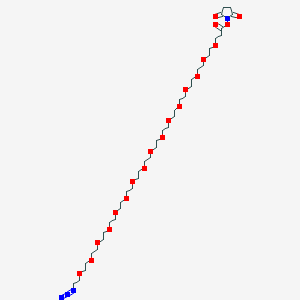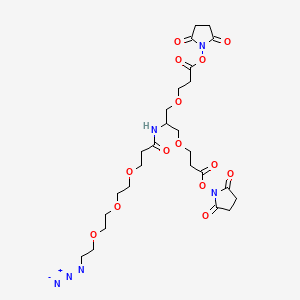
Thalidomide-O-PEG4-Azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-PEG4-Azide is a synthetic compound that integrates thalidomide, a polyethylene glycol (PEG) spacer, and an azide group. This compound is primarily utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-Azide involves several key steps:
Thalidomide Activation: Thalidomide is first activated by introducing a functional group that can react with the PEG spacer.
PEG Spacer Attachment: The activated thalidomide is then conjugated with a PEG spacer, typically through a nucleophilic substitution reaction.
Azide Introduction: Finally, the azide group is introduced to the PEGylated thalidomide through a reaction with an azide-containing reagent
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are activated and reacted with PEG spacers in industrial reactors.
Purification: The resulting product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to verify the compound’s purity and consistency
化学反应分析
Types of Reactions: Thalidomide-O-PEG4-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
CuAAC Reactions: Typically involve copper(I) catalysts and alkyne-containing molecules.
SPAAC Reactions: Utilize strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst
Major Products: The major products formed from these reactions are conjugates of this compound with various alkyne-containing molecules, which are used in the synthesis of PROTACs and other bioconjugates .
科学研究应用
Thalidomide-O-PEG4-Azide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways
Medicine: Investigated for its potential in targeted cancer therapies and other therapeutic applications
Industry: Utilized in the development of novel drug delivery systems and bioconjugates
作用机制
Thalidomide-O-PEG4-Azide exerts its effects through the following mechanism:
Target Protein Binding: The thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex
Ubiquitination: The E3 ligase complex ubiquitinates the target protein, marking it for degradation by the proteasome
Protein Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in its cellular levels
相似化合物的比较
Thalidomide-O-PEG4-Amido-Azide: Similar structure but with an amido group instead of an azide.
Lenalidomide-O-PEG4-Azide: Contains lenalidomide instead of thalidomide, offering different biological properties.
Pomalidomide-O-PEG4-Azide: Incorporates pomalidomide, another thalidomide analogue, providing distinct therapeutic potential.
Uniqueness: Thalidomide-O-PEG4-Azide is unique due to its specific combination of thalidomide, PEG spacer, and azide group, which allows for versatile applications in PROTAC synthesis and click chemistry reactions .
属性
IUPAC Name |
4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O9/c24-27-25-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-18-3-1-2-16-20(18)23(32)28(22(16)31)17-4-5-19(29)26-21(17)30/h1-3,17H,4-15H2,(H,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXQGUAIPAANLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














